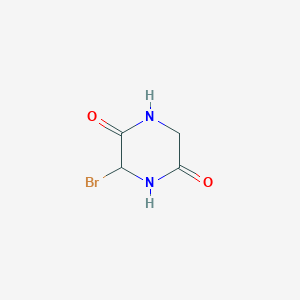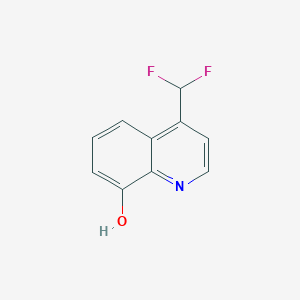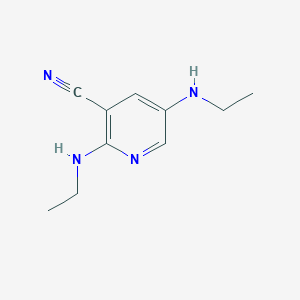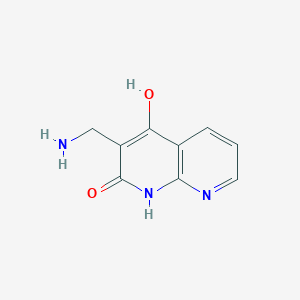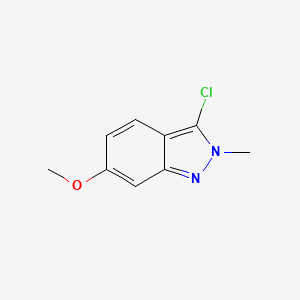
3-Chloro-6-methoxy-2-methyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methoxy-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a chlorine atom at the third position, a methoxy group at the sixth position, and a methyl group at the second position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxy-2-methyl-2H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-6-methoxybenzaldehyde with hydrazine hydrate can lead to the formation of the desired indazole derivative. The reaction typically requires refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are commonly employed in large-scale production. These methods offer advantages in terms of efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-2-methyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Catalysts such as copper or palladium are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms .
Scientific Research Applications
3-Chloro-6-methoxy-2-methyl-2H-indazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biological studies to investigate the role of indazole derivatives in cellular processes.
Medicine: Indazole derivatives, including this compound, have shown potential as therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxy-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methyl-2H-indazole: Lacks the methoxy group at the sixth position.
6-Methoxy-2-methyl-2H-indazole: Lacks the chlorine atom at the third position.
3-Chloro-6-methoxy-2H-indazole: Lacks the methyl group at the second position.
Uniqueness
3-Chloro-6-methoxy-2-methyl-2H-indazole is unique due to the specific combination of substituents on the indazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
3-chloro-6-methoxy-2-methylindazole |
InChI |
InChI=1S/C9H9ClN2O/c1-12-9(10)7-4-3-6(13-2)5-8(7)11-12/h3-5H,1-2H3 |
InChI Key |
WDJXTVUXJPIUGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11904217.png)
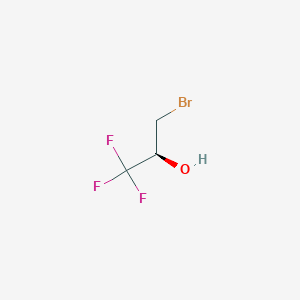


![Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11904257.png)
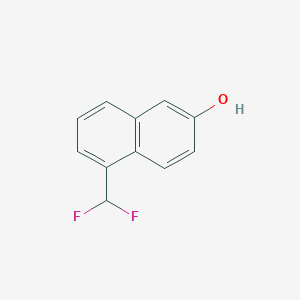

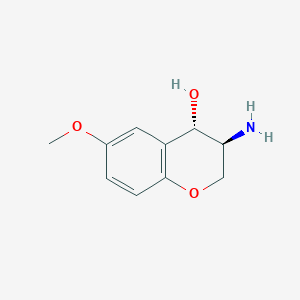
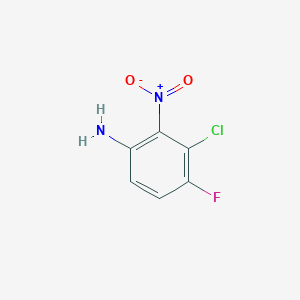
![6-Thia-2-azaspiro[4.5]decane 6,6-dioxide](/img/structure/B11904282.png)
